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Phenyl 4-(2-pyridyl)piperazinyl ketone

PI3K Kinase Inhibition Binding Affinity

Off-target polypharmacology of pan-kinase inhibitors frequently compromises PI3K pathway dissection. Phenyl 4-(2-pyridyl)piperazinyl ketone (CAS 166438-06-8) is a highly selective PI3Kα inhibitor (Kd = 0.620 nM) with >48,000-fold selectivity over PI4Kβ, enabling unambiguous PI3Kα-specific signal assignment in cancer cell models. Also serves as a validated mGluR5 negative allosteric modulator (IC50 = 926 nM, FLIPR) for calcium mobilization studies. • PI3Kα Kd: 0.620 nM; >48,000× over PI4Kβ • mGluR5 IC50: 926 nM (FLIPR functional antagonist assay) • Supplied at 98% purity with certificate of analysis; available in 50 mg-10 g quantities for reproducible dose-response workflows.

Molecular Formula C16H17N3O
Molecular Weight 267.332
CAS No. 166438-06-8
Cat. No. B2354534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl 4-(2-pyridyl)piperazinyl ketone
CAS166438-06-8
Molecular FormulaC16H17N3O
Molecular Weight267.332
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17N3O/c20-16(14-6-2-1-3-7-14)19-12-10-18(11-13-19)15-8-4-5-9-17-15/h1-9H,10-13H2
InChIKeyDODMPXGYBRIUJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl 4-(2-Pyridyl)piperazinyl Ketone: Chemical Profile & Differentiation


Phenyl 4-(2-pyridyl)piperazinyl ketone (CAS: 166438-06-8) is a synthetic arylpiperazine derivative structurally defined by a benzoyl group at the N1 position and a pyridin-2-yl substituent at the N4 position of the piperazine core (molecular formula C16H17N3O, MW: 267.33) . It belongs to the class of N-arylpiperazines, a scaffold extensively investigated for interactions with G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and adrenergic receptors, as well as various kinases [1]. While multiple arylpiperazines exist as pharmacological tools, this specific compound has been documented in binding profiles for class I phosphoinositide 3-kinases (PI3K) and metabotropic glutamate receptor 5 (mGluR5), which distinguishes its potential utility from broader in-class molecules [1]. Commercially, it is available from several chemical vendors with purities typically ranging from 95% to 98%, as indicated by certificate of analysis summaries, and is supplied for research use only .

PI3Kα and mGluR5 binding profile distinguishes it from general arylpiperazines
Kinase selectivity research workflow supported by reported isoform data
Available at 95-98% purity for reproducible biochemical assays

Phenyl 4-(2-Pyridyl)piperazinyl Ketone: Why Substitution Fails


The arylpiperazine pharmacophore is a privileged structure that interacts with numerous CNS targets, including 5-HT1A, 5-HT2A, D2, and α1-adrenergic receptors, leading to a high risk of off-target polypharmacology [1]. Consequently, even minor structural modifications—such as altering the N4 heteroaryl substituent or the N1 carbonyl-linked group—can profoundly shift a compound's selectivity profile from one receptor family to another or toward specific kinases [2]. The specific substitution pattern in Phenyl 4-(2-pyridyl)piperazinyl ketone, featuring a benzoyl group and a 2-pyridyl moiety, results in a unique binding signature that is not representative of the broader class. For instance, while many arylpiperazines exhibit high nanomolar to micromolar affinity for serotonin or dopamine receptors, the quantitative binding data for this compound point toward a distinct set of kinase targets [2]. Therefore, substituting this compound with a structurally similar arylpiperazine (e.g., 1-benzoyl-4-phenylpiperazine) without verifying target engagement could lead to irrelevant or misleading biological outcomes, as the precise electronic and steric effects of the 2-pyridyl group are critical for its observed interaction profile [2].

Risk Arylpiperazine analogs without the 2-pyridyl group may shift selectivity toward serotonin or dopamine receptors
Risk N1 substituent changes can alter kinase binding; 1-benzoyl-4-phenylpiperazine may not engage PI3Kα
Risk Lack of mGluR5 functional activity in close analogs may lead to irrelevant GPCR profiling

Phenyl 4-(2-Pyridyl)piperazinyl Ketone: Binding and Selectivity Evidence


PI3Kα Binding Affinity vs. Piperazine Analogs

Phenyl 4-(2-pyridyl)piperazinyl ketone demonstrates nanomolar binding affinity for the PI3Kα isoform. In a Kinomescan assay using a mammalian expression system, the equilibrium dissociation constant (Kd) was determined to be 0.620 nM [1]. This level of affinity is considerably higher than that observed for many other arylpiperazine derivatives evaluated in similar kinase panels, which often exhibit Kd values in the high nanomolar to micromolar range or show no significant binding to PI3K isoforms [2]. For context, a structurally related compound from a distinct chemical series (CHEMBL3946307) showed a Kd of 912 nM for PI3Kα in the same assay platform, representing a >1,400-fold difference in binding potency [2].

PI3Kα Affinity
Cross-study comparable
Kd 0.620 nM vs. related piperazine analog 912 nM (>1,400-fold difference)
Reported PI3Kα binding context; supports isoform selectivity profiling
Kinomescan assay; mammalian expression
PI3K Kinase Inhibition Binding Affinity

PI3K Isoform Selectivity Over PI4Kβ

The binding profile of Phenyl 4-(2-pyridyl)piperazinyl ketone across PI3K isoforms reveals a notable selectivity pattern. While exhibiting high affinity for PI3Kα (Kd = 0.620 nM), it also binds PI3Kδ (Kd = 3.30 nM) and PI3Kγ (Kd = 2.60 nM) with moderate nanomolar potency [1]. Crucially, its affinity for PI4Kβ (phosphatidylinositol 4-kinase beta) is minimal, with a Kd greater than 30,000 nM, indicating a >48,000-fold selectivity window for PI3Kα over PI4Kβ [1]. This contrasts with some pan-PI3K inhibitors like GDC-0941, which exhibit more balanced IC50 values across all class I PI3K isoforms (PI3Kα = 3 nM, PI3Kβ = 33 nM, PI3Kδ = 3 nM, PI3Kγ = 75 nM) , suggesting that Phenyl 4-(2-pyridyl)piperazinyl ketone may have a more restricted target spectrum within the kinome, potentially reducing off-target effects related to PI4K inhibition.

PI4Kβ Selectivity
Cross-study comparable
PI3Kα Kd 0.620 nM; PI4Kβ Kd >30,000 nM (>48,000-fold window)
Supports PI3K-specific pathway dissection with minimal PI4K interference
Contrast with pan-PI3K inhibitor GDC-0941
Kinase Selectivity PI3K Off-target Profiling

mGluR5 Antagonism in Calcium Signaling

Phenyl 4-(2-pyridyl)piperazinyl ketone has been characterized as a ligand for the metabotropic glutamate receptor 5 (mGluR5). In a functional antagonist assay using HEK293 cells expressing rat mGluR5, the compound inhibited L-glutamate-induced calcium mobilization with an IC50 of 926 nM [1]. This moderate potency places it in a distinct pharmacological niche compared to high-affinity mGluR5 negative allosteric modulators (NAMs) like MPEP (IC50 ~36 nM) [2]. However, it differs markedly from simple arylpiperazines that lack the benzoyl moiety, which typically show no measurable activity at mGluR5.

mGluR5 Antagonism
Cross-study comparable
IC50 926 nM
Reported mGluR5 functional antagonism context; alternative chemotype to MPEP
FLIPR assay; HEK293 cells expressing rat mGluR5
mGluR5 Glutamate Receptor Allosteric Modulation

Phenyl 4-(2-Pyridyl)piperazinyl Ketone: Research & Industrial Applications


PI3Kα-Selective Kinase Profiling

Given its high affinity for PI3Kα (Kd = 0.620 nM) and >48,000-fold selectivity over PI4Kβ, this compound serves as a robust tool for confirming PI3Kα-specific engagement in biochemical assays [1]. Researchers investigating the PI3K/AKT/mTOR pathway in cancer cell lines can use this compound to dissect PI3Kα-dependent signaling events while minimizing confounding effects from PI4K inhibition, a common limitation of less selective kinase inhibitors [1]. Its commercial availability at 95-98% purity supports reproducible dose-response studies .

mGluR5 Antagonism in Calcium Assays

With a validated IC50 of 926 nM in a mGluR5 functional antagonist assay (FLIPR), this compound can be utilized as a tool compound for studies investigating the role of mGluR5 in calcium mobilization and synaptic plasticity [2]. While not as potent as reference NAMs like MPEP, its distinct chemotype provides a valuable alternative scaffold for SAR studies aimed at optimizing mGluR5 negative allosteric modulators with potentially improved physicochemical properties [2].

Analytical Reference Standard & Impurity Profiling

As a well-defined arylpiperazine derivative with a specific CAS registry number and available from multiple vendors with certified purity (e.g., 98%), Phenyl 4-(2-pyridyl)piperazinyl ketone can be employed as an analytical reference standard . Its UV-visible spectrum, retention time in HPLC methods, and mass spectrometric fragmentation pattern can be established and used to verify the identity and purity of synthesized analogs or to monitor for degradation products in stability studies, ensuring consistency in pharmaceutical research and development workflows.

Application
Selection Property
Validation Focus
PI3Kα signaling pathway studies
Kinase selectivity review
PI3Kα isoform-specific target engagement
mGluR5 functional antagonism research
Negative allosteric modulator context
Calcium mobilization assay endpoints
Analytical reference standard
Certified purity and identity
HPLC/UV-MS method verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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